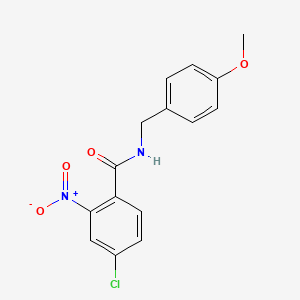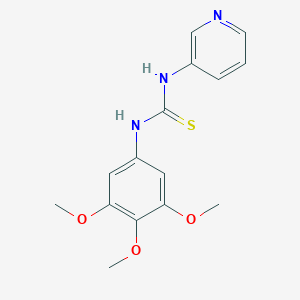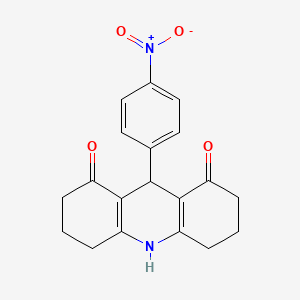![molecular formula C20H30N4O2 B5597995 (1S*,5R*)-6-(cyclopropylmethyl)-3-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5597995.png)
(1S*,5R*)-6-(cyclopropylmethyl)-3-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "(1S*,5R*)-6-(cyclopropylmethyl)-3-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one" involves a complex structure that includes cyclopropyl, pyrazolyl, and bicyclic nonanone frameworks. Research in related areas focuses on the synthesis, reactivity, and application of heterocyclic compounds, particularly those incorporating pyrazole moieties and cyclopropane structures.
Synthesis Analysis
Heterocyclic compounds, including pyrazoles and derivatives, are synthesized through various routes involving condensation, cyclization, and multi-component reactions (Gomaa & Ali, 2020). Pyrazole synthesis is crucial due to its biological significance and utility in further chemical modifications. Cyclopropanation reactions, involving the transformation of alkenes to cyclopropanes, represent another relevant area of study (Kamimura, 2014).
Molecular Structure Analysis
The structure of pyrazole-containing compounds is significant for their reactivity and biological activity. Pyrazoles are known for their basicity and unsaturated nature, contributing to their diverse reactivity and application in synthesis of complex molecules (Bhattacharya et al., 2022).
Chemical Reactions and Properties
Pyrazoline and pyrazole derivatives participate in a variety of chemical reactions, including cycloadditions, which are critical for constructing complex molecular architectures (Rigby & Pigge, 1998). These reactions are essential for the synthesis of many biologically active molecules and for the modification of existing drug molecules.
科学的研究の応用
Synthesis and Antitumor Properties
One study explores the synthesis of spirocyclic 1,3-diazaadamantanes, which share structural similarities with the given compound, focusing on their antitumor properties. The study found that these derivatives exhibited significant antitumor activity, suggesting a potential avenue for therapeutic applications (Arutyunyan et al., 1996).
Mannich Reaction in Heterocycle Synthesis
Another research direction involves the use of the Mannich reaction for synthesizing N,S-containing heterocycles, leading to the creation of new functionally substituted 3,7-diazabicyclo[3.3.1]nonane derivatives. This highlights the versatility of similar compounds in generating diverse heterocyclic structures with potential for further chemical and biological exploration (Dotsenko et al., 2007).
Structural and Conformational Studies
Research into the structural and conformational aspects of diazabicyclanones and diazabicyclanols, which are structurally related to the given compound, provides insights into their preferred conformations in various solvents. These studies are crucial for understanding the chemical behavior and reactivity of these compounds (Gálvez et al., 1985).
Potential Biological Activities
The synthesis of heterocyclic compounds based on similar structures has been explored for their potential pharmacological and biological activities. This includes the creation of novel heterocyclic systems with anticipated bioactive properties, underlining the significance of such compounds in medicinal chemistry and drug development (Salem et al., 2004).
特性
IUPAC Name |
(1S,5R)-6-(cyclopropylmethyl)-3-[4-(3,5-dimethylpyrazol-1-yl)butanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O2/c1-14-10-15(2)24(21-14)9-3-4-19(25)22-12-17-7-8-18(13-22)23(20(17)26)11-16-5-6-16/h10,16-18H,3-9,11-13H2,1-2H3/t17-,18+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJSYVSOHOUKLF-ZWKOTPCHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCCC(=O)N2CC3CCC(C2)N(C3=O)CC4CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1CCCC(=O)N2C[C@@H]3CC[C@H](C2)N(C3=O)CC4CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B5597921.png)


![3-{5-[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5597940.png)
![(3S*,4R*)-4-(2-methoxyphenyl)-1-[morpholin-4-yl(oxo)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B5597976.png)
![3,5-dimethoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5597978.png)
![2-[3-(trifluoromethyl)phenyl]-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B5597984.png)
![3-(3-hydroxy-3-methylbutyl)-N-[1-(2-pyrimidinyl)-3-piperidinyl]benzamide](/img/structure/B5597988.png)
![4-[(2R)-2-hydroxy-2-phenylacetyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5598011.png)

![4-[(6-amino-3-pyridinyl)carbonyl]-5-butyl-1-(3-methylphenyl)-2-piperazinone](/img/structure/B5598020.png)

![2-ethoxy-N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5598026.png)